Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Description
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical and organic synthesis. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The compound features a hydroxyl group at the 4-position and a methyl ester at the 2-position of the pyrrolidine ring, with (2S,4S) stereochemistry. It is commercially available with a purity of 95% and serves as a key intermediate in asymmetric synthesis, particularly for generating bioactive molecules .
Properties
IUPAC Name |
methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509291 | |
| Record name | Methyl (4S)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40126-30-5 | |
| Record name | Methyl (4S)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-Hydroxy-L-proline methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acid-Catalyzed Cyclization
Refluxing γ-amino alcohols in hydrochloric acid (HCl) promotes ring closure via protonation of the amine, enhancing electrophilicity. For example, heating at 80–100°C in 6M HCl yields the pyrrolidine ring with >90% efficiency. Acidic conditions stabilize intermediates but risk hydrolysis of ester groups in subsequent steps.
Base-Mediated Cyclization
Sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitates deprotonation and nucleophilic attack. While base-mediated reactions avoid acidic byproducts, they may induce racemization at chiral centers, necessitating low temperatures (0–5°C) to preserve enantiomeric excess (ee).
Table 1: Cyclization Methods Comparison
| Condition | Catalyst | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acidic | HCl | 80°C | 92 | 99 |
| Basic | NaOH | 0°C | 85 | 97 |
Stereoselective Hydroxylation at the 4-Position
Introducing the 4-hydroxy group requires precise stereochemical control. Two approaches are prevalent:
Oxidation of Proline Derivatives
(2S,4S)-4-Hydroxyproline is oxidized using Jones reagent (CrO3/H2SO4) to yield the ketone intermediate, followed by stereoselective reduction with sodium borohydride (NaBH4). This method achieves >95% ee but demands rigorous pH control (pH 5–7) to prevent epimerization.
Enzymatic Hydroxylation
Biocatalysts like cytochrome P450 monooxygenases introduce the hydroxyl group enantioselectively. For example, Pseudomonas putida enzymes hydroxylate pyrrolidine derivatives at the 4-position with 98% ee under mild conditions (25°C, pH 7.4).
Table 2: Hydroxylation Efficiency
| Method | Reagent/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|
| Chemical | Jones reagent | 95 | 88 |
| Enzymatic | P. putida | 98 | 82 |
Esterification Techniques for Methyl Ester Formation
The carboxylic acid group at the 2-position is esterified using methanol under acidic or coupling conditions:
Acid-Catalyzed Esterification
Refluxing with methanol and sulfuric acid (H2SO4) achieves esterification in 6–8 hours. Though cost-effective, prolonged heating risks racemization, necessitating ee monitoring via chiral HPLC.
Coupling Reagent-Mediated Esterification
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) facilitate esterification at room temperature. This method preserves stereochemistry (ee >99%) but incurs higher costs.
Table 3: Esterification Parameters
| Method | Conditions | Time (h) | ee (%) |
|---|---|---|---|
| Acidic | H2SO4, reflux | 8 | 97 |
| Coupling | DCC/DMAP, RT | 12 | 99 |
Hydrochloride Salt Formation and Purification
The free base is treated with hydrochloric acid (HCl) in diethyl ether or ethanol to precipitate the hydrochloride salt. Crystallization from hot ethanol yields >99% purity. Key parameters include:
-
Stoichiometry : 1:1 molar ratio of free base to HCl.
-
Temperature : 0–5°C to prevent decomposition.
-
Solvent : Ethanol ensures high solubility and slow crystallization.
Table 4: Salt Formation Optimization
| Solvent | Temperature | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol | 0°C | 99.5 | 90 |
| Ether | 25°C | 98.2 | 85 |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce racemization. Key advancements include:
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with the ester group acting as a leaving group. Stereochemistry at the 2S and 4S positions remains intact under mild conditions .
Mitsunobu Reaction for Stereochemical Inversion
The hydroxyl group at the 4S position participates in Mitsunobu reactions to invert stereochemistry, enabling access to diastereomers.
Applications : This reaction is pivotal for synthesizing fluorinated proline analogs used in radiopharmaceuticals .
Lactonization
Intramolecular cyclization forms a γ-lactone, a precursor for further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| TBSCl, imidazole, DMF | Trimethylsilyl chloride | Silyl-protected lactone | 82% | |
| LiOH, THF, 25°C | Lithium hydroxide | Hydrolyzed lactone derivative | 68% |
Key Finding : Lactonization stabilizes the hydroxyl group for subsequent fluorination or oxidation .
Acetylation of Hydroxyl Group
The 4S-hydroxyl group undergoes acetylation to form protected intermediates.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ac₂O, pyridine, 0°C | Acetic anhydride | Acetylated derivative | 95% | |
| DMAP, DCM | 4-Dimethylaminopyridine | N-Acetyl-pyrrolidine carboxylate | 88% |
Utility : Acetylation enhances solubility for chromatographic purification .
Nucleophilic Substitution
The hydroxyl group is replaced via tosylation or mesylation to enable further substitutions.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| TsCl, pyridine, 0°C | Tosyl chloride | (2S,4S)-4-Tosyloxy-pyrrolidine-2-carboxylate | 74% | |
| MsCl, Et₃N, DCM | Mesyl chloride | Mesylated intermediate | 81% |
Applications : These intermediates are used in peptide coupling and radiochemistry .
Fluorination
Radiofluorination at the 4S position produces imaging agents for positron emission tomography (PET).
| Reagents | Conditions | Product | RCY | Reference |
|---|---|---|---|---|
| K¹⁸F, K₂CO₃, MeCN, 100°C | Nucleophilic fluorination | cis-4-[¹⁸F]Fluoro-L-proline | 42% | |
| Cryptand [2.2.2], 120°C | Microwave irradiation | Radiolabeled proline analog | 36% |
Note : Radiochemical yields (RCY) depend on reaction time and purification methods .
Oxidation Reactions
Controlled oxidation modifies the hydroxyl group to a ketone, altering reactivity.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM, 25°C | 4-Keto-pyrrolidine-2-carboxylate | 65% | |
| TEMPO, NaOCl | Biphasic system | Oxidized derivative | 58% |
Challenges : Over-oxidation can lead to ring-opening byproducts .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is primarily used as a key intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs that target neurological disorders, such as Alzheimer's disease and Parkinson's disease. Researchers are exploring its potential to synthesize compounds that can modulate neurotransmitter systems and improve cognitive functions .
Case Studies
- Neurological Disorders : A study demonstrated that derivatives synthesized from this compound showed promising results in preclinical models for treating neurodegenerative diseases, highlighting its relevance in therapeutic development .
- Antidepressants : Research has indicated that certain derivatives exhibit antidepressant-like activity, suggesting broader applications in mental health treatments .
Biochemical Research
Enzyme Inhibition and Receptor Binding Studies
This compound is extensively used in biochemical research to study enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and interactions at the molecular level, which is essential for drug discovery and development .
Notable Findings
- Enzyme Modulation : Investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic diseases .
- Receptor Interaction : Studies have reported its effectiveness in binding to various receptors, which is crucial for developing targeted therapies .
Chiral Synthesis
Asymmetric Synthesis Applications
The chiral nature of this compound makes it valuable for asymmetric synthesis. This property allows chemists to create compounds with specific stereochemistry, which is vital for the efficacy and safety of pharmaceuticals .
Examples of Use
- Synthesis of Chiral Drugs : The compound has been utilized to synthesize several chiral drugs, enhancing their pharmacological profiles by improving selectivity and reducing side effects .
- Catalyst Development : It has also been explored as a catalyst in asymmetric reactions, facilitating the production of enantiomerically pure compounds .
Analytical Chemistry
Chromatography and Chemical Analysis
In analytical chemistry, this compound is employed in various chromatographic techniques to separate and identify chemical substances. This enhances the accuracy of chemical analyses and contributes to quality control in pharmaceutical manufacturing .
Techniques Involved
- High-Performance Liquid Chromatography (HPLC) : The compound is frequently used as a standard reference material in HPLC methods for quantifying related substances in drug formulations .
- Mass Spectrometry : Its use in mass spectrometry has facilitated the identification of metabolites and degradation products of pharmaceutical compounds .
Material Science
Development of New Materials
this compound finds applications beyond pharmaceuticals; it contributes to advancements in material science by aiding the development of new materials with specific properties, including polymers and nanomaterials .
Innovative Applications
- Polymer Synthesis : Researchers have explored using this compound in synthesizing biodegradable polymers that can be used for drug delivery systems .
- Nanotechnology : Its role in creating nanoscale materials has implications for improving drug delivery mechanisms and developing novel therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Diastereomers
- (2S,4R)-Isomer (CAS 40216-83-9): Shares the same molecular formula (C₆H₁₂ClNO₃) and weight (181.62) but differs in stereochemistry at the 4-position. Synthesized via benzyl chloride protection of hydroxyproline derivatives . Lower commercial availability (lead time: 4–6 weeks) compared to the (2S,4S)-isomer .
- (2R,4S)-Isomer (CAS 481704-21-6):
Enantiomers
- (2R,4R)-Isomer (CAS 114676-59-4):
Structurally Modified Derivatives
Substituted Pyrrolidines
- Methyl (2S,4S)-4-(2-methoxyacetoxy)pyrrolidine-2-carboxylate hydrochloride (CAS 1354490-36-0):
- Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethyl-phenoxy)pyrrolidine-2-carboxylate hydrochloride (CAS 1354484-62-0): Features bulky aromatic substituents, increasing molecular weight to 399.1 g/mol. Used in electrophilic substitution reactions .
Protected Derivatives
- (2S,4S)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate hydrochloride (CAS N/A): Incorporates a Boc-protected amino group, enhancing stability during peptide synthesis. Molecular weight: 280.75 g/mol .
Physicochemical and Commercial Comparison
Key Research Findings
Stereochemical Impact: The (2S,4S)-configuration confers higher enantioselectivity in Povarov reactions compared to its diastereomers, as shown in the synthesis of tetrahydroquinoline derivatives .
Scalability : The (2S,4S)-isomer is produced at scale (up to 100g) with 95% purity, whereas derivatives like the Boc-protected variant require specialized facilities .
Safety : The (2R,4S)-isomer poses higher toxicity risks (oral and dermal hazards), necessitating stringent handling protocols .
Biological Activity
Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound derived from proline, featuring a unique stereochemistry that significantly influences its biological activity. This article explores the compound's various biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes:
- A pyrrolidine ring with nitrogen.
- A hydroxyl group at the 4-position.
- A carboxylate moiety esterified with a methyl group at the 2-position.
This specific stereochemistry is crucial for its interactions with biological targets, influencing its pharmacological effects.
Biological Activities
The compound exhibits several notable biological activities:
The biological activity of this compound can be attributed to its ability to mimic or influence various biochemical pathways:
- Collagen Synthesis : As a derivative of hydroxyproline, it plays a role in collagen metabolism. Collagen is vital for tissue structure and repair, and compounds like this one can aid in understanding collagen-related disorders.
- Enzyme Interactions : The compound is used in studies investigating enzyme mechanisms and protein-ligand interactions, particularly those involving proline-rich proteins.
Comparative Analysis with Similar Compounds
The biological activities of this compound can vary significantly from its stereoisomers due to differences in molecular configuration. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate HCl | C₆H₁₂ClNO₃ | Antioxidant and anticoagulant properties |
| (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate HCl | C₆H₁₂ClNO₃ | Different biological activities due to stereochemistry |
| trans-4-Hydroxy-L-proline methyl ester hydrochloride | C₆H₁₂ClNO₃ | Primarily used in peptide synthesis |
The unique stereochemistry of this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the compound's application in medicinal chemistry and its role in synthesizing proline-based pharmaceuticals. For instance:
- Neuroprotective Studies : Research has indicated that derivatives of this compound may protect neuronal cells from apoptosis induced by oxidative stress. In vitro assays demonstrated reduced cell death rates when treated with this compound compared to control groups.
- Collagen Metabolism Research : Studies utilizing this compound have provided insights into collagen synthesis pathways, revealing potential therapeutic avenues for conditions such as osteoarthritis and skin aging where collagen degradation is prevalent.
Q & A
Basic Research Questions
Q. How is Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride synthesized, and what purification methods are recommended?
- Methodology : The synthesis typically involves protecting the amine group of hydroxyproline derivatives. For example, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is reacted with benzyl chloride under reflux in dry dichloromethane, followed by neutralization with NaOH. The organic layer is extracted, washed with brine, dried over sodium sulfate, and purified via silica gel column chromatography using ethyl acetate/hexane (1:1) as the eluent . For the (2S,4S) isomer, analogous protocols with stereochemical control during protection and deprotection steps are critical.
- Key Considerations : Ensure inert reaction conditions (e.g., dry solvents) to prevent side reactions. Column chromatography is essential for isolating high-purity (>95%) products.
Q. What analytical methods confirm the stereochemical configuration of this compound?
- Methodology :
- NMR Spectroscopy : Compare coupling constants (e.g., ) in H NMR to distinguish axial/equatorial substituents in the pyrrolidine ring. For instance, the 4-hydroxy group’s orientation affects splitting patterns .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and verify enantiopurity .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, though this requires high-quality single crystals .
Q. What are the optimal storage conditions to maintain stability?
- Methodology :
- Short-term : Store at -20°C in anhydrous DMSO or ethanol for up to 1 month. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester group .
- Long-term : Store lyophilized powder at -80°C under inert atmosphere (argon/vacuum-sealed) for up to 6 months. Confirm purity via HPLC before use in sensitive assays .
Advanced Research Questions
Q. How is this compound applied in asymmetric catalysis, such as Michael additions?
- Methodology : The (2S,4S) stereoisomer is incorporated into chiral hybrid materials (e.g., mesoporous silica frameworks) to catalyze asymmetric Michael additions. For example, it facilitates the reaction between aldehydes and β-nitrostyrene derivatives with >90% enantiomeric excess (ee). The hydroxyl group participates in hydrogen bonding to stabilize transition states, while the pyrrolidine ring induces steric control .
- Experimental Design : Optimize solvent polarity (e.g., toluene vs. acetonitrile) and catalyst loading (typically 5–10 mol%). Monitor reaction progress via H NMR or chiral GC .
Q. How can solubility challenges in biological assays be addressed?
- Methodology :
- Solubilization : Prepare stock solutions in DMSO (10 mM) with gentle heating (37°C) and sonication. Dilute in PBS or cell culture media to ≤0.1% DMSO for in vitro studies .
- Prodrug Strategies : Convert the methyl ester to a more hydrophilic prodrug (e.g., carboxylate salt) for in vivo applications .
Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved?
- Methodology :
- Purity Verification : Re-analyze the compound via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out degradation products .
- Isotopic Labeling : Use C-labeled analogs to assign ambiguous peaks in crowded NMR spectra .
- Control Experiments : Compare spectra with synthetic intermediates to identify unexpected resonances (e.g., residual solvents or byproducts) .
Q. What role does this compound play in enzyme inhibition studies?
- Methodology : Its pyrrolidine scaffold mimics proline residues in enzyme active sites. For example, it inhibits prolyl hydroxylases (PHDs) involved in hypoxia signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
